molecular formula BaSn3 B14474256 CID 71404520

CID 71404520

Cat. No.: B14474256
M. Wt: 493.5 g/mol
InChI Key: JXAJKAAKJAVMHM-UHFFFAOYSA-N
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Description

CID 71404520 is a chemical compound characterized by its unique structural and functional properties. As illustrated in Figure 1A of , its chemical structure includes a brominated aromatic core with a carboxylate group, a configuration commonly associated with bioactive molecules. GC-MS analysis (Figure 1B) confirms its purity and reveals distinct chromatographic peaks, while vacuum distillation fractions (Figure 1C) indicate variability in its concentration across phases . The mass spectrum (Figure 1D) further supports its molecular identity, with fragmentation patterns consistent with brominated aromatic carboxylic acids.

Properties

Molecular Formula

BaSn3

Molecular Weight

493.5 g/mol

InChI

InChI=1S/Ba.3Sn

InChI Key

JXAJKAAKJAVMHM-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Sn].[Ba]

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for the preparation of CID 71404520 involve several steps. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the best results. Common conditions include controlled temperature ranges and the use of inert atmospheres to prevent unwanted side reactions.

    Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis to a larger scale. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

CID 71404520 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of the compound.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles. The major products formed depend on the nature of the substituents and the reaction conditions.

Scientific Research Applications

CID 71404520 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It may also serve as a probe for investigating specific biochemical pathways.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases. It may act as a lead compound for the development of new drugs.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new technologies and products.

Mechanism of Action

The mechanism of action of CID 71404520 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific structure and properties of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1 summarizes key properties of CID 71404520 and its closest analogs:

Compound (CID/CAS) Molecular Formula Molecular Weight TPSA (Ų) LogPo/w Solubility (mg/ml) Key Functional Groups
This compound Not explicitly stated† ~250–300‡ ~50–70‡ ~2.0–3.0‡ Moderate† Brominated aromatic, carboxylate
CAS 7312-10-9 (CID 737737) C9H5BrO2S 257.10 65.54 2.15 86.7 Bromothiophene carboxylate
CAS 1033610-45-5 (CID 59200652) C7H8BrNO2 218.05 31.35 0.03 0.864 Brominated pyridine, nitro
CAS 1761-61-1 (CID 72863) C7H5BrO2 201.02 40.46 1.64 0.687 Bromobenzoic acid

†Inferred from (GC-MS and structural data).
‡Estimated based on analogs in , and 17.

Key Observations :

  • Brominated aromatic systems dominate these compounds, contributing to moderate LogP values (1.64–2.15) and variable solubility.
  • The carboxylate group in this compound and CAS 1761-61-1 enhances polarity (higher TPSA), whereas nitro groups in CAS 1033610-45-5 reduce solubility despite lower TPSA .

Comparisons :

  • CAS 1033610-45-5 : Synthesized via lithiation of 3,5-dimethoxypyridine followed by bromination, yielding a nitro-substituted derivative .
  • CAS 1761-61-1 : Produced using green chemistry protocols with recyclable A-FGO catalysts, achieving 98% yield .

Bioactivity and Toxicity Profiles

  • CAS 7312-10-9 : Acts as a CYP1A2 inhibitor, suggesting hepatotoxic risks .

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